
トカイニド塩酸塩
概要
説明
トカイニド塩酸塩は、主に心室性不整脈の治療に使用されるクラスIb抗不整脈薬です。 これは、リドカインの第一級アミンアナログであり、心臓のナトリウムチャネルを遮断することで作用し、心臓細胞膜を安定化させ、興奮性を低下させます .
科学的研究の応用
Antiarrhythmic Uses
Tocainide is primarily indicated for the treatment of documented ventricular arrhythmias, such as sustained ventricular tachycardia. It is considered effective for patients who do not respond to other antiarrhythmic therapies. The drug has shown efficacy in both digitalized and non-digitalized patients, maintaining serum digoxin levels within the normal range during treatment .
Treatment of Tinnitus
Tocainide has also been investigated for its potential in treating tinnitus. A double-blind crossover trial involving 32 patients reported that tocainide provided complete relief for one patient and partial relief for two others. However, side effects such as headaches and dizziness were noted, indicating a need for careful patient selection .
Data Table: Clinical Trials and Findings
Case Study 1: Ventricular Arrhythmias
In a cohort study involving patients with refractory ventricular arrhythmias, tocainide was administered under compassionate use circumstances. Out of approximately 2000 patients treated, 54% remained on therapy for over one year. The study highlighted tocainide's effectiveness even in complex cases where multiple drug therapies were employed .
Case Study 2: Tinnitus Treatment
A notable case involved a patient who experienced significant tinnitus relief after initiating tocainide therapy alongside standard anticonvulsants like carbamazepine. This case supports the hypothesis that tocainide may modulate neural excitability related to auditory pathways .
Pharmacokinetics and Safety Profile
Tocainide is administered orally and has a bioavailability that supports its use in chronic arrhythmia management. The drug's side effects are generally dose-dependent and can include central nervous system disturbances such as dizziness or confusion. Caution is advised when prescribing tocainide to elderly patients due to increased sensitivity to its effects .
作用機序
トカイニド塩酸塩は、ニューロン細胞膜のナトリウムチャネルを遮断することで作用します。 この作用は、発作の広がりを制限し、発作の伝播を減少させます。 ナトリウムチャネルの不活性状態に優先的に結合し、心臓細胞膜を安定化させ、興奮性を低下させます .
類似化合物:
リドカイン: トカイニドは、リドカインの第一級アミンアナログであり、類似の電気生理学的特性を共有していますが、経口バイオアベイラビリティが優れています.
メキシレチン: トカイニドと同様のクラスIb抗不整脈薬であり、心室性不整脈の治療に使用されます.
フレカイニドとエンカイニド: 両方ともクラスIc抗不整脈薬であり、トカイニドとは異なる電気生理学的特性を持っています.
独自性: トカイニド塩酸塩は、経口バイオアベイラビリティとナトリウムチャネルに対する特異的な作用により、心室性不整脈の長期管理に効果的であるため、ユニークです .
生化学分析
Biochemical Properties
Tocainide Hydrochloride plays a significant role in biochemical reactions. It acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . Tocainide binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide Hydrochloride are mediated through effects on sodium channels in Purkinje fibers .
Cellular Effects
Tocainide Hydrochloride has profound effects on various types of cells and cellular processes. It produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Molecular Mechanism
The mechanism of action of Tocainide Hydrochloride is primarily through its interaction with sodium channels on the neuronal cell membrane . By binding preferentially to the inactive state of the sodium channels, Tocainide Hydrochloride limits the spread of seizure activity and reduces seizure propagation . This action is crucial in its role as an antiarrhythmic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tocainide Hydrochloride have been observed to change over time. It has been noted that Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Dosage Effects in Animal Models
The effects of Tocainide Hydrochloride vary with different dosages in animal models. While specific studies detailing these effects were not found in the search results, it is known that Tocainide Hydrochloride can suppress arrhythmias in acute myocardial infarction, during convalescence from myocardial infarction, and in patients with arrhythmias resistant to other therapy .
Metabolic Pathways
Tocainide Hydrochloride is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with were not found in the search results, it is known that Tocainide Hydrochloride undergoes glucuronidation, a major metabolic pathway .
Transport and Distribution
Tocainide Hydrochloride is transported and distributed within cells and tissues. After oral administration, the bioavailability of Tocainide Hydrochloride approaches 100 percent, and it is unaffected by food . In the blood, Tocainide Hydrochloride is 10-20% protein bound .
Subcellular Localization
The subcellular localization of Tocainide Hydrochloride and any effects on its activity or function were not found in the search results. Given its mechanism of action, it can be inferred that Tocainide Hydrochloride likely localizes to areas in the cell where sodium channels are present, such as the neuronal cell membrane .
準備方法
合成ルートおよび反応条件: トカイニド塩酸塩は、2,6-キシリジンから合成できます。 一つの方法は、2,6-キシリジンとN-カルボベンゾキシアラニンをジシクロヘキシルカルボジイミドを用いてジクロロメタン中で縮合させて、N-(カルボベンゾキシアラニル)キシリジンを形成することです。 この中間体は、エタノール-ジクロロメタン中でパラジウム担持炭素上で水素化され、トカイニドが得られます .
工業生産方法: トカイニド塩酸塩の工業生産は、通常、上記と同様の方法を用いて大規模合成が行われ、収量と純度が最適化されます。 このプロセスには、最終製品が医薬品基準を満たすようにするための厳格な精製工程が含まれます。
3. 化学反応解析
反応の種類: トカイニド塩酸塩は、以下のを含むさまざまな化学反応を起こします。
酸化: トカイニドは酸化されて、トカイニドカルバモイルエステルグルクロン酸を形成できます.
還元: 還元反応はそれほど一般的ではありませんが、特定の用途に合わせて化合物を修飾するために使用できます。
置換: 置換反応はアミン基で起こることができ、さまざまな誘導体の形成が可能になります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロアルカンなどの試薬を置換反応に使用できます。
主要な製品:
酸化: トカイニドカルバモイルエステルグルクロン酸。
置換: 使用した置換基に応じて、さまざまなトカイニド誘導体。
4. 科学研究への応用
トカイニド塩酸塩には、いくつかの科学研究への応用があります。
化学: ナトリウムチャネルブロッカーを研究するためのモデル化合物として使用されます。
生物学: ニューロンのナトリウムチャネルへの影響と潜在的な神経保護効果が調査されています。
化学反応の分析
Types of Reactions: Tocainide hydrochloride undergoes various chemical reactions, including:
Oxidation: Tocainide can be oxidized to form tocainide carbamoyl ester glucuronide.
Reduction: Reduction reactions are less common but can be used to modify the compound for specific applications.
Substitution: Substitution reactions can occur at the amine group, allowing for the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Tocainide carbamoyl ester glucuronide.
Substitution: Various tocainide derivatives depending on the substituent used.
類似化合物との比較
Mexiletine: Another class Ib antiarrhythmic agent similar to tocainide, used for treating ventricular arrhythmias.
Flecainide and Encainide: Both are class Ic antiarrhythmic agents with different electrophysiological properties compared to tocainide.
Uniqueness: Tocainide hydrochloride is unique due to its oral bioavailability and its specific action on sodium channels, making it effective for long-term management of ventricular arrhythmias .
生物活性
Tocainide hydrochloride is a class 1b antiarrhythmic agent primarily used to treat ventricular arrhythmias. It is an orally active compound that acts by blocking sodium channels in cardiac and neuronal tissues, thereby modulating excitability and conduction in the heart and nervous system. This article delves into the biological activity of tocainide hydrochloride, highlighting its mechanisms, pharmacokinetics, clinical applications, and adverse effects based on diverse research findings.
Tocainide functions primarily as a sodium channel blocker . It binds preferentially to the inactive state of sodium channels, which results in:
- Inhibition of sodium influx : This reduces the excitability of myocardial cells and neuronal tissues, leading to decreased arrhythmogenic potential.
- Potential- and frequency-dependent blockade : Tocainide exhibits a more pronounced effect in ischemic tissues compared to normal tissues, making it particularly useful in conditions where myocardial ischemia is present .
Table 1: Mechanism Summary
Mechanism | Description |
---|---|
Sodium Channel Blockade | Reduces excitability in cardiac and neuronal tissues |
Inactive State Binding | Preferential binding to inactive sodium channels |
Frequency-Dependent Blockade | More effective in ischemic conditions |
Pharmacokinetics
Tocainide hydrochloride demonstrates favorable pharmacokinetic properties:
- Bioavailability : Approaches 100% following oral administration and is unaffected by food intake.
- Half-life : Approximately 15 hours, which may extend up to 35 hours in patients with severe renal impairment.
- Metabolism : Minimal first-pass hepatic metabolism with no active metabolites identified .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~100% |
Half-life | 15 hours (up to 35 hours in renal impairment) |
Protein Binding | ~10% |
First-pass Metabolism | Negligible |
Clinical Applications
Tocainide is primarily indicated for:
- Treatment of Ventricular Arrhythmias : It has been shown to be effective in managing both digitalized and non-digitalized patients.
- Seizure Management : Due to its sodium channel blocking properties, tocainide has also been explored for treating seizure disorders .
Case Studies
- Ventricular Arrhythmias : In a controlled study involving 1,358 patients, tocainide demonstrated significant efficacy in reducing the frequency of ventricular arrhythmias with an acceptable safety profile. Adverse reactions were generally minor and transient .
- Tinnitus Treatment : A study highlighted the use of tocainide hydrochloride in treating tinnitus, suggesting its potential efficacy beyond traditional antiarrhythmic applications .
Adverse Effects
While tocainide is generally well tolerated, some common adverse effects include:
- Central Nervous System Effects : Dizziness (15.3%), paresthesia (9.2%), and tremors (8.4%).
- Gastrointestinal Reactions : Nausea (14.5%) was frequently reported.
- Discontinuation Rate : Approximately 12% of patients discontinued therapy due to adverse effects .
Table 3: Common Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Dizziness/Vertigo | 15.3 |
Nausea | 14.5 |
Paresthesia | 9.2 |
Tremor | 8.4 |
特性
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZACPWEJDQXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045540 | |
Record name | Tocainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71395-14-7 | |
Record name | Tocainide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocainide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOCAINIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。